molecular formula C15H12FN3O B4492043 1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B4492043
M. Wt: 269.27 g/mol
InChI Key: VYCCHUHPKDQOGK-UHFFFAOYSA-N
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Description

1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves several steps. One common synthetic route includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone to form the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .

Comparison with Similar Compounds

1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and photophysical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-9-13(10(2)20)7-17-15-14(8-18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCCHUHPKDQOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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